4-[(3-Methylbutan-2-yl)amino]benzonitrile
Description
4-[(3-Methylbutan-2-yl)amino]benzonitrile is a secondary amine derivative featuring a benzonitrile core substituted with a branched 3-methylbutan-2-yl group at the para-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of the nitrile group and the steric/electronic contributions of the branched alkylamine moiety.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-9(2)10(3)14-12-6-4-11(8-13)5-7-12/h4-7,9-10,14H,1-3H3 |
InChI Key |
CMBRLXNNHKXMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the amine group. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methylbutan-2-yl)amino]benzonitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-[(3-Methylbutan-2-yl)amino]benzoic acid or 4-[(3-Methylbutan-2-yl)amino]benzaldehyde.
Reduction: Formation of 4-[(3-Methylbutan-2-yl)amino]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(3-Methylbutan-2-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(3-Methylbutan-2-yl)amino]benzonitrile with two closely related analogs: 4-((4-phenylbutan-2-yl)amino)benzonitrile (3b) and N-(4-phenylbutan-2-yl)aniline (3a). Key parameters include molecular structure, physicochemical properties, and synthetic efficiency.
Structural and Electronic Differences
Amine Substituent :
- The 3-methylbutan-2-yl group in the target compound is a branched alkyl chain, contributing to steric hindrance and moderate lipophilicity. In contrast, 3b ’s 4-phenylbutan-2-yl group introduces aromaticity, increasing molecular weight and hydrophobicity.
- The phenyl group in 3b may induce electronic withdrawal via conjugation, slightly reducing the amine’s basicity compared to the purely alkyl-substituted target compound .
This likely affects solubility in polar solvents and binding interactions in biological systems.
Spectroscopic Insights
- ¹H NMR : The aromatic protons in 3b and 3a appear downfield (δ 7.45–6.55) due to the nitrile’s electron-withdrawing effect. The target compound would exhibit similar deshielding but with distinct alkyl proton splitting patterns due to branching.
- HRMS : The mass difference between 3b (273.1360) and the target compound (theoretical ~273 for C₁₇H₁₇N₂) highlights the impact of substituent size on molecular weight.
Biological Activity
4-[(3-Methylbutan-2-yl)amino]benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzonitrile moiety with an amino group, which allows for various interactions with biological macromolecules. The presence of both amino and nitrile functional groups suggests that it may play a role in enzyme modulation or receptor activity, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{16}N_2
- Molecular Weight : Approximately 202.30 g/mol
- Structural Features : The compound contains a benzonitrile group with a para-positioned amino group attached to a 3-methylbutan-2-yl substituent.
The biological activity of 4-[(3-Methylbutan-2-yl)amino]benzonitrile can be attributed to several key interactions:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological targets, enhancing binding affinity.
- π-π Interactions : The aromatic system of the benzonitrile moiety allows for π-π stacking interactions with nucleic acids or proteins, which are crucial for its mechanism of action.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have demonstrated effectiveness against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Modulation
The compound's ability to interact with enzymes through hydrogen bonding and π-π interactions indicates potential as an enzyme modulator. For instance, compounds structurally related to 4-[(3-Methylbutan-2-yl)amino]benzonitrile have shown promise in inhibiting farnesyltransferase, an enzyme implicated in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[(3-Methylbutan-2-yl)amino]benzonitrile, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Amino-2-chloro-3-methylbenzonitrile | Lacks the nitrile group | Exhibits different reactivity due to absence of nitrile |
| 4-{[(3-Methylbutan-2-yl)amino]methyl}benzaldehyde | Contains an aldehyde instead of a nitrile | Reacts differently in oxidation reactions |
| 4-{[(3-Methylbutan-2-yl)amino]methyl}benzoic acid | Contains a carboxylic acid group | Exhibits acidic properties not present in nitriles |
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of various substituents on the aromatic ring has been shown to significantly impact the minimum inhibitory concentration (MIC) against bacterial strains .
Notable Findings:
- Inhibition Studies : Compounds similar to 4-[(3-Methylbutan-2-yl)amino]benzonitrile have been tested for their inhibitory effects on specific enzymes linked to cancer pathways.
- Binding Affinity : Interaction studies indicate that the compound's binding affinity to target proteins could be optimized through careful structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
